A Technical Guide to Boc-Cys(Npys)-OH: Properties and Applications in Research and Drug Development
A Technical Guide to Boc-Cys(Npys)-OH: Properties and Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-tert-Butoxycarbonyl-S-(3-nitro-2-pyridylsulfenyl)-L-cysteine, commonly abbreviated as Boc-Cys(Npys)-OH, is a specialized amino acid derivative crucial for the synthesis of complex peptides and bioconjugates. Its unique chemical features, particularly the Npys (3-nitro-2-pyridylsulfenyl) protecting group on the cysteine thiol, enable the regioselective formation of disulfide bonds, a critical structural motif in many biologically active proteins and peptides. This technical guide provides a comprehensive overview of the physical and chemical properties of Boc-Cys(Npys)-OH, detailed experimental protocols for its use, and its applications in drug development, particularly in the construction of peptide-drug conjugates.
Core Physical and Chemical Properties
Boc-Cys(Npys)-OH is a pale yellow solid at room temperature. Its core properties are summarized in the tables below, compiled from various chemical suppliers and databases.
Table 1: General and Physical Properties of Boc-Cys(Npys)-OH
| Property | Value | Citations |
| CAS Number | 76880-29-0 | [1] |
| Molecular Formula | C₁₃H₁₇N₃O₆S₂ | [1] |
| Molecular Weight | 375.42 g/mol | [1][2] |
| Appearance | Light yellow to yellow solid | [3] |
| Melting Point | ~160 °C (decomposes) | |
| Optical Activity | [α]20/D −94±5°, c = 1% in methanol | |
| Storage | 4°C, stored under nitrogen | [3][4] |
Table 2: Spectroscopic and Chemical Data Summary
| Data Type | Description | Citations |
| ¹H NMR | Spectrum consistent with the structure. Purity by NMR is ≥98.0%. Specific spectral data with peak assignments are not readily available in the public domain. | [3] |
| ¹³C NMR | Not readily available in searched literature. | |
| FT-IR | Not readily available in searched literature. | |
| Mass Spectrometry | Not readily available in searched literature. | |
| Purity | ≥99.0% (by TLC) |
Chemical Reactivity and Stability
The utility of Boc-Cys(Npys)-OH is primarily defined by the reactivity of the Npys group. The disulfide bond within the Npys moiety is susceptible to nucleophilic attack, particularly by free thiols. This reactivity is the basis for its application in forming specific disulfide bridges.
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Reaction with Thiols: S-Npys protected peptides readily react with other thiol-containing molecules (peptides, proteins, or small molecule drugs) over a wide pH range to form a new, stable disulfide bond. This reaction releases 3-nitro-2-pyridinethiol as a byproduct.
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Stability in Peptide Synthesis: The Npys group is stable under the acidic conditions used for the removal of the Boc protecting group in Boc-based solid-phase peptide synthesis (SPPS).[5] This orthogonality makes it a valuable tool in this synthetic strategy. However, the Npys group is unstable to the basic conditions (e.g., piperidine) used for Fmoc group removal, making it unsuitable for standard Fmoc-based SPPS.[5]
Experimental Protocols
Incorporation of Boc-Cys(Npys)-OH in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual coupling of Boc-Cys(Npys)-OH to a resin-bound peptide, typically at the N-terminus.
Materials:
-
Peptidyl resin (e.g., Rink Amide resin with a synthesized peptide sequence)
-
Boc-Cys(Npys)-OH
-
N,N'-Diisopropylethylamine (DIEA)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
Procedure:
-
Swell the peptidyl resin in NMP.
-
Prepare a coupling solution by dissolving Boc-Cys(Npys)-OH (10 equivalents relative to the resin substitution), HATU (9.5 equivalents), and DIEA (20 equivalents) in NMP.
-
Add the coupling solution to the swelled resin.
-
Allow the reaction to proceed for 4 hours with agitation.
-
Wash the resin thoroughly with NMP and DCM to remove excess reagents and byproducts.[6]
The following Graphviz diagram illustrates the workflow for this experimental protocol.
Caption: Workflow for Boc-Cys(Npys)-OH coupling in SPPS.
Formation of an Asymmetrical Disulfide Bond
This protocol outlines the reaction of a Cys(Npys)-containing peptide with a free thiol-containing peptide to form a heterodimeric disulfide-linked peptide.
Materials:
-
Cys(Npys)-containing peptide (purified)
-
Free thiol-containing peptide (purified)
-
Aqueous buffer (e.g., ammonium acetate buffer, pH 5.0)
-
Sodium hydroxide (1 N) for pH adjustment
Procedure:
-
Dissolve the Cys(Npys)-containing peptide in the aqueous buffer.
-
Add the free thiol-containing peptide to the solution.
-
Adjust the pH of the reaction mixture to 5.0 with 1 N NaOH and stir overnight.
-
Increase the pH to 7.0 with 1 N NaOH and continue stirring for an additional 3 hours to ensure complete reaction.
-
The resulting solution containing the asymmetrically disulfide-linked peptide can then be purified by methods such as reversed-phase HPLC.[7]
The logical relationship for this reaction is depicted in the following diagram.
Caption: Reaction scheme for asymmetrical disulfide bond formation.
Applications in Drug Development
The primary role of Boc-Cys(Npys)-OH in drug development is as a critical building block for the synthesis of complex biomolecules, most notably peptide-drug conjugates and specifically, antibody-drug conjugates (ADCs).
Peptide-Protein and Antibody-Drug Conjugation
Boc-Cys(Npys)-OH allows for the site-specific introduction of a reactive handle into a synthetic peptide. This peptide can then be conjugated to a larger biomolecule, such as an antibody, or to a small molecule drug. The Npys group acts as a leaving group upon reaction with a free thiol on the target molecule, forming a stable disulfide linkage. This strategy is employed to:
-
Generate immunogens: Synthetic peptides can be conjugated to carrier proteins to elicit an immune response for vaccine development or antibody production.[5][7]
-
Create ADCs: A cytotoxic drug can be linked to a monoclonal antibody via a linker that includes a disulfide bond. The disulfide bond is designed to be stable in circulation but cleaved in the reducing environment inside a target cancer cell, releasing the cytotoxic payload. The use of reagents like Boc-Cys(Npys)-OH in the synthesis of the peptide or linker component allows for precise control over the conjugation site.[][]
The general workflow for creating a peptide-protein conjugate using a Cys(Npys)-activated peptide is shown below.
Caption: General workflow for peptide-protein conjugation.
Conclusion
Boc-Cys(Npys)-OH is a highly valuable reagent for chemical biologists and medicinal chemists. Its well-defined reactivity and stability profile within Boc-based peptide synthesis make it an excellent choice for the controlled formation of disulfide bonds. This capability is particularly important in the burgeoning field of bioconjugation, where the precise assembly of complex molecules like antibody-drug conjugates holds immense therapeutic promise. While detailed spectroscopic data is not widely published, its physical and chemical properties are well-established, and its application in synthetic protocols is well-documented, providing a solid foundation for its use in research and drug development.
References
- 1. t-butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine | C13H17N3O6S2 | CID 131299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. shop.bachem.com [shop.bachem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. chemscene.com [chemscene.com]
- 5. Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
